4-(3-Methoxy-3-oxopropyl)benzoic acid
Overview
Description
4-(3-Methoxy-3-oxopropyl)benzoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is characterized by a benzene ring substituted with a carboxylic acid group and a 3-methoxy-3-oxopropyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxy-3-oxopropyl)benzoic acid typically involves the esterification of 3-(4-carboxyphenyl)propionic acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out at room temperature for 16 hours, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxy-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(3-Methoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methoxy group may also participate in hydrophobic interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the 3-oxopropyl group.
3-(4-Carboxyphenyl)propionic acid: Similar structure but lacks the methoxy group.
Uniqueness: 4-(3-Methoxy-3-oxopropyl)benzoic acid is unique due to the presence of both the methoxy and 3-oxopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-methoxy-3-oxopropyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYXTBQUPCLKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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